molecular formula C14H20BrN3O2 B2529117 1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2,2-dimethylpropan-1-one CAS No. 2380077-36-9

1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2,2-dimethylpropan-1-one

カタログ番号 B2529117
CAS番号: 2380077-36-9
分子量: 342.237
InChIキー: QUPXVNIGMKSUEZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2,2-dimethylpropan-1-one, commonly known as BRD-6929, is a small molecule inhibitor that has gained significant attention in the field of scientific research. It is a potent inhibitor of the protein kinase BRD4, which plays a crucial role in chromatin remodeling and gene transcription. The inhibition of BRD4 has been shown to have a therapeutic effect in various diseases, including cancer, inflammation, and cardiovascular diseases.

作用機序

BRD-6929 inhibits the protein kinase BRD4, which is involved in chromatin remodeling and gene transcription. BRD4 is a member of the bromodomain and extraterminal domain (BET) family of proteins, which play a crucial role in the regulation of gene expression. BRD4 binds to acetylated lysine residues on histones, leading to the recruitment of transcriptional machinery and the activation of gene transcription. The inhibition of BRD4 by BRD-6929 prevents the recruitment of transcriptional machinery, leading to the inhibition of gene transcription.
Biochemical and Physiological Effects:
BRD-6929 has been shown to have a potent anti-inflammatory effect in animal models of rheumatoid arthritis, multiple sclerosis, and asthma. Additionally, it has been shown to have a therapeutic effect in various types of cancer, including leukemia, lymphoma, and solid tumors. The inhibition of BRD4 by BRD-6929 has also been shown to improve cardiovascular function in animal models of heart failure.

実験室実験の利点と制限

BRD-6929 has several advantages for lab experiments. It is a potent and selective inhibitor of BRD4, which makes it an ideal tool for studying the role of BRD4 in various diseases. Additionally, it has been shown to have a therapeutic effect in various diseases, which makes it a promising candidate for drug development. However, there are also limitations to using BRD-6929 in lab experiments. It is a small molecule inhibitor, which may limit its efficacy in vivo. Additionally, the long-term effects of BRD-6929 on gene expression and cellular function are not fully understood.

将来の方向性

There are several future directions for the research on BRD-6929. One direction is to study the long-term effects of BRD-6929 on gene expression and cellular function. Another direction is to develop more potent and selective inhibitors of BRD4. Additionally, the therapeutic potential of BRD-6929 in other diseases, such as neurodegenerative diseases and metabolic disorders, should be explored. Finally, the use of BRD-6929 in combination with other therapeutic agents should be investigated to enhance its therapeutic efficacy.

合成法

The synthesis of BRD-6929 involves several steps. The first step involves the synthesis of 5-bromopyrimidine-2-carboxylic acid, which is then converted into 5-bromopyrimidin-2-ylamine. The second step involves the synthesis of 1-[4-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-2,2-dimethylpropan-1-one, which is achieved by reacting 5-bromopyrimidin-2-ylamine with 4-hydroxypiperidine and 2,2-dimethyl-1,3-dioxolane-4-methanol in the presence of a catalyst. The final product is obtained after purification using chromatography.

科学的研究の応用

BRD-6929 has been extensively studied for its therapeutic potential in various diseases. It has been shown to have a potent anti-inflammatory effect in animal models of rheumatoid arthritis, multiple sclerosis, and asthma. Additionally, it has been shown to have a therapeutic effect in various types of cancer, including leukemia, lymphoma, and solid tumors. The inhibition of BRD4 by BRD-6929 has also been shown to improve cardiovascular function in animal models of heart failure.

特性

IUPAC Name

1-[4-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-2,2-dimethylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrN3O2/c1-14(2,3)12(19)18-6-4-11(5-7-18)20-13-16-8-10(15)9-17-13/h8-9,11H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUPXVNIGMKSUEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC(CC1)OC2=NC=C(C=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2,2-dimethylpropan-1-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。